molecular formula C18H23NO4S B2380029 N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 1018058-55-3

N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B2380029
CAS No.: 1018058-55-3
M. Wt: 349.45
InChI Key: KBQWVDOHSFZJKS-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl group, an ethyl group, and two methoxy groups attached to a benzenesulfonamide core

Properties

IUPAC Name

N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-5-19(13-15-9-7-6-8-10-15)24(20,21)18-12-16(22-3)14(2)11-17(18)23-4/h6-12H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQWVDOHSFZJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with N-benzylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis
N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide serves as a crucial reagent in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's unique structure allows for significant reactivity, making it valuable for synthesizing derivatives with potential biological activity.

Synthetic Routes
The synthesis typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with N-benzylethylamine in an organic solvent like dichloromethane or chloroform, often using triethylamine as a base to neutralize hydrochloric acid formed during the reaction.

Biological Research

Biochemical Probes
The compound is explored as a biochemical probe to study enzyme activities and protein interactions. Its ability to modulate enzyme functions makes it a candidate for investigating metabolic pathways and cellular processes.

Therapeutic Potential
Research indicates that this compound may possess antimicrobial and anticancer properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth and exhibit cytotoxic effects against various cancer cell lines .

Industrial Applications

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties enable its use in creating novel compounds for various applications across multiple industries.

Data Tables

Application Area Details
Chemical Synthesis Reagent for organic synthesis; involved in oxidation, reduction, and substitution reactions
Biological Research Biochemical probes for enzyme studies; potential antimicrobial and anticancer properties
Mechanism of Action Interaction with enzymes/receptors affecting biochemical pathways
Industrial Use Development of specialty chemicals and materials

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research focusing on the cytotoxicity of this compound against cancer cell lines demonstrated its ability to induce apoptosis in certain types of cancer cells. The study highlighted the need for further exploration into its mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-4-bromophenethylamine (2C-B): A hallucinogenic compound with similar structural features.

    2,5-dimethoxy-4-iodophenethylamine (2C-I): Another hallucinogenic compound with similar structural features.

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): A potent hallucinogen with high affinity for serotonin receptors.

Uniqueness

N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike the hallucinogenic compounds mentioned above, this compound is primarily investigated for its potential therapeutic and industrial applications.

Biological Activity

N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide (CAS No. 1018058-55-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a benzene ring with methoxy and methyl substitutions. The presence of the N-benzyl and N-ethyl groups is significant as they influence the compound's interaction with biological targets.

This compound is believed to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition: The compound can inhibit certain enzyme activities by binding to active or allosteric sites, thereby affecting biochemical pathways.
  • Receptor Modulation: It may also interact with cellular receptors, modulating signal transduction pathways that lead to various physiological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been explored for its efficacy against various bacterial strains, suggesting potential use in treating infections.

Anticancer Activity

The compound has shown promise in cancer research. Studies have indicated that it could inhibit tumor growth by affecting cellular pathways involved in cancer progression. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells and disrupt microtubule assembly, which is critical for cell division .

Case Studies

  • In Vitro Studies:
    • A study evaluated the compound's effect on breast cancer cell lines (MDA-MB-231), showing that it could enhance caspase activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 µM .
  • Enzymatic Assays:
    • The compound was tested for its inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating significant inhibition at certain concentrations, which is relevant for neurodegenerative disease research .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in MDA-MB-231 cells
Enzyme InhibitionInhibits AChE and BChE activities

Research Findings

Recent studies have emphasized the importance of the N-benzyl substitution in enhancing the biological activity of phenethylamine derivatives. For example, compounds similar to this compound have been shown to exhibit increased affinity for serotonin receptors, which may contribute to their psychoactive effects .

Q & A

Q. What are the standard synthetic routes for N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide?

The synthesis typically involves a multi-step approach :

Sulfonamide Formation : React 4-methylbenzenesulfonyl chloride with ethylamine to form the N-ethyl sulfonamide intermediate.

Benzylation : Introduce the benzyl group via nucleophilic substitution using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or dichloromethane .

Methoxy Group Installation : Methoxylation at the 2,5-positions of the benzene ring via Williamson ether synthesis or demethylation-protection strategies, depending on precursor availability .
Critical Considerations : Reaction temperature (60–100°C), stoichiometric ratios (1:1.2 for sulfonamide:benzylating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is the compound structurally characterized in academic research?

Key methods include:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding). Use programs like SHELXL for refinement .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, benzyl CH₂ at δ 4.5–4.7 ppm).
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₉H₂₅NO₄S).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for sulfonamides) .

Q. What analytical techniques ensure purity and reproducibility in synthesis?

  • HPLC with UV Detection : Use C18 columns (acetonitrile/water mobile phase) to monitor purity (>98%).
  • Melting Point Analysis : Compare observed values (e.g., 145–148°C) with literature to detect impurities.
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data interpretation?

  • Discrepancy Sources : Twinning, poor crystal quality, or thermal motion artifacts.
  • Mitigation Strategies :
    • Data Collection : Use low-temperature (100 K) measurements to reduce thermal vibration noise.
    • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data or ADPs (anisotropic displacement parameters) for flexible groups .
    • Validation Tools : CheckCIF reports to flag geometry outliers (e.g., bond lengths deviating >3σ from norms) .

Q. What methodologies predict the compound’s bioactivity and target interactions?

  • Molecular Docking : Screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase) using AutoDock Vina. Focus on sulfonamide-SO₂NH pharmacophore interactions.
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity using descriptors like logP and polar surface area .
  • In Vitro Assays : Test inhibition constants (Ki) via fluorescence-based enzymatic assays (e.g., human carbonic anhydrase II) .

Q. How to optimize reaction conditions for regioselectivity challenges?

  • Directed Ortho-Metalation : Use directing groups (e.g., sulfonamide) to control methoxy substitution positions .
  • Microwave-Assisted Synthesis : Reduce side products (e.g., di-alkylated byproducts) by accelerating reaction kinetics (e.g., 30 minutes at 120°C vs. 12 hours reflux) .
  • Catalytic Systems : Employ Pd/Cu catalysts for Ullmann-type coupling in benzylation steps to enhance selectivity .

Q. What strategies address low yields in multi-step syntheses?

  • Intermediate Trapping : Stabilize reactive intermediates (e.g., sulfonamide anions) with phase-transfer catalysts.
  • Solvent Optimization : Switch from DMF to THF for moisture-sensitive steps to minimize hydrolysis.
  • Byproduct Analysis : Use LC-MS to identify and suppress competing pathways (e.g., over-alkylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.